molecular formula C15H22N6O2 B7346331 1-(1-ethylpyrazol-3-yl)-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea

1-(1-ethylpyrazol-3-yl)-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea

カタログ番号 B7346331
分子量: 318.37 g/mol
InChIキー: XTMMKYFIAOOHAY-OLZOCXBDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-ethylpyrazol-3-yl)-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acid epoxides. Inhibition of sEH has been shown to have beneficial effects in various pathological conditions, including inflammation, hypertension, and diabetes.

作用機序

The mechanism of action of 1-(1-ethylpyrazol-3-yl)-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea involves inhibition of this compound, which is an enzyme that converts fatty acid epoxides to their corresponding diols. Inhibition of this compound leads to an increase in the levels of fatty acid epoxides, which have anti-inflammatory and vasodilatory properties.
Biochemical and physiological effects:
Inhibition of this compound by this compound has been shown to have several biochemical and physiological effects. These include a reduction in inflammation, vasodilation, and improved glucose metabolism. Additionally, this compound has been shown to have anti-fibrotic and anti-tumor effects.

実験室実験の利点と制限

One advantage of using 1-(1-ethylpyrazol-3-yl)-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea in lab experiments is its selectivity for this compound. This allows for more precise targeting of the enzyme and reduces the risk of off-target effects. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

将来の方向性

There are several future directions for research on 1-(1-ethylpyrazol-3-yl)-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea. One area of interest is the potential use of this compound in the treatment of fibrosis, which is a pathological process characterized by the excessive deposition of extracellular matrix components. Additionally, there is growing interest in the use of this compound inhibitors as a potential therapy for cancer, and further research is needed to explore the anti-tumor effects of this compound. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its potential therapeutic applications.

合成法

The synthesis of 1-(1-ethylpyrazol-3-yl)-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea involves several steps. The starting materials are 1-ethyl-3-methylpyrazole and (1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentylamine. The two compounds are reacted with each other in the presence of a coupling reagent to form the intermediate product, which is then treated with urea and a base to yield the final product.

科学的研究の応用

1-(1-ethylpyrazol-3-yl)-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea has been extensively studied for its potential therapeutic applications. Inhibition of this compound by this compound has been shown to reduce inflammation in various animal models, including models of asthma, arthritis, and colitis. Additionally, this compound has been shown to have beneficial effects in models of hypertension and diabetes.

特性

IUPAC Name

1-(1-ethylpyrazol-3-yl)-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-3-21-8-7-14(19-21)18-15(22)17-12-5-4-6-13(12)23-11-9-16-20(2)10-11/h7-10,12-13H,3-6H2,1-2H3,(H2,17,18,19,22)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMMKYFIAOOHAY-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)NC(=O)NC2CCCC2OC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CC(=N1)NC(=O)N[C@@H]2CCC[C@@H]2OC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。